

N1-Methoxymethyl picrinine extraction and purification protocols.

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B15587925

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Application Notes & Protocols: N1-Methoxymethyl Picrinine

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Introduction

N1-Methoxymethyl picrinine is a naturally occurring indole alkaloid that has been isolated from the leaves and herbs of Alstonia scholaris, a tropical tree of the Apocynaceae family[1][2] [3]. It belongs to the akuammiline family of alkaloids, a class of compounds known for a wide range of pharmacological activities[4]. The parent compound, picrinine, has been studied for its anti-inflammatory, antitussive, and anti-asthmatic properties[3][4][5]. The complex, cage-like molecular structure of these alkaloids makes them compelling targets for phytochemical research and drug development[5].

This document provides a detailed, generalized protocol for the extraction of a crude alkaloid fraction from Alstonia scholaris and the subsequent purification of **N1-Methoxymethyl picrinine**. The methodologies are based on established procedures for isolating indole alkaloids from plant sources[6][7].

Safety Precautions: The milky sap of Alstonia scholaris is known to be rich in alkaloids, which can be toxic[3][8]. All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and



chemical-resistant gloves, must be worn at all times. Handle all organic solvents and chemical reagents in accordance with standard laboratory safety protocols.

Part 1: Crude Alkaloid Extraction

This protocol describes a common method for isolating a total alkaloid fraction from dried plant material using solvent extraction followed by acid-base partitioning.

Experimental Protocol: Extraction

- Plant Material Preparation:
 - Obtain dried and powdered leaves of Alstonia scholaris.
 - Grind the material to a fine powder (approx. 40-60 mesh) to maximize surface area for extraction[9].

Solvent Extraction:

- Place 200 g of the powdered leaf material into a Soxhlet apparatus.
- Extract with 1.5 L of 95% ethanol for 12-18 hours[7]. Alternatively, macerate the powder in ethanol at room temperature for 48-72 hours with periodic agitation[10].
- After extraction, concentrate the ethanolic extract in vacuo using a rotary evaporator at 40-50°C to yield a dark, semi-solid crude extract.

Acid-Base Partitioning:

- Suspend the crude ethanolic extract (approx. 30 g) in 300 mL of 5% aqueous hydrochloric acid (HCl).
- Stir until fully dissolved or suspended, adjusting the pH to ~2-3.
- Perform a liquid-liquid extraction by washing the acidic solution three times with 150 mL of dichloromethane (DCM) to remove neutral and acidic compounds. Discard the organic (DCM) layers.



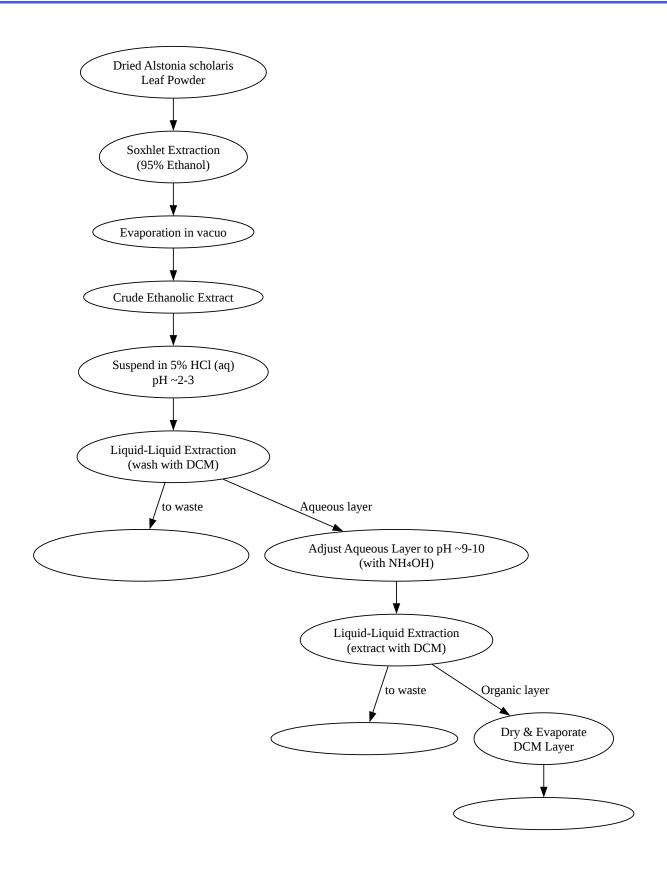
- Adjust the pH of the remaining aqueous layer to ~9-10 by slowly adding concentrated ammonium hydroxide while cooling in an ice bath.
- Extract the now basic aqueous solution three times with 150 mL of DCM to partition the basic alkaloids into the organic phase.
- Combine the organic (DCM) layers containing the alkaloids.
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction.

Data Presentation: Extraction Yield

Step	Starting Material	Volume/Solven t	Yield	Consistency
Solvent Extraction	200 g dried leaf powder	1.5 L Ethanol (95%)	~30 g	Dark, semi-solid
Acid-Base Partitioning	~30 g crude extract	DCM / 5% HCI / NH4OH	~4.5 g	Brownish powder

Workflow Diagram: Crude Alkaloid Extraction```dot





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Caption: Multi-step workflow for the chromatographic purification of the target compound.



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